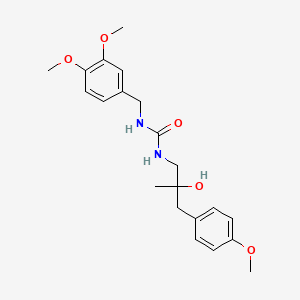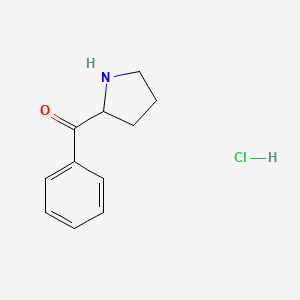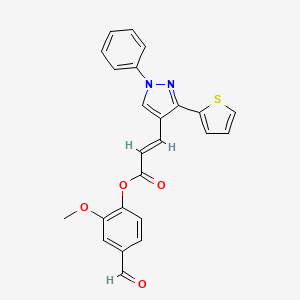
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as "compound 1" is a novel small molecule that has been synthesized for scientific research purposes. This molecule has shown potential for use in various applications, including cancer research and drug discovery.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have synthesized and characterized derivatives similar to N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, demonstrating significant antimicrobial properties. Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against a variety of bacteria and fungi. These derivatives showed promising results, with the antimicrobial activity being dependent on the type of Schiff base moiety used (Hamed et al., 2020). Similarly, Sowmya et al. (2018) adopted a green synthesis approach for thiophenyl pyrazoles and evaluated their antimicrobial activity, finding that some compounds exhibited potential antibacterial and antifungal effects (Sowmya et al., 2018).
Anticancer Evaluation
Research has also explored the anticancer potential of pyrazole derivatives. Nițulescu et al. (2015) designed new pyrazole derivatives as cell cycle kinase inhibitors and evaluated their anticancer properties. Their study highlighted compounds that showed apoptotic effects in human cancer cells, identifying specific derivatives as promising anticancer drugs (Nițulescu et al., 2015). Another study by Alam et al. (2016) synthesized novel pyrazole derivatives, assessing their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines. Among these, certain compounds displayed superior cytotoxicity, suggesting their potential as anticancer agents (Alam et al., 2016).
Analytical and Structural Studies
Structural and analytical studies have contributed to understanding the chemical properties and potential applications of these compounds. For instance, Prabhuswamy et al. (2016) conducted a synthesis and crystal structure analysis of a similar compound, providing insights into its molecular structure through X-ray diffraction studies. This research adds to the foundational knowledge required for the further development of these compounds in various applications (Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(19(10-1-2-11-19)17-4-3-13-24-17)21-15-7-5-14(6-8-15)16-9-12-20-22-16/h3-9,12-13H,1-2,10-11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOLLGDBPHJQNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B2719209.png)
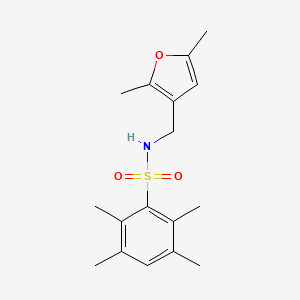
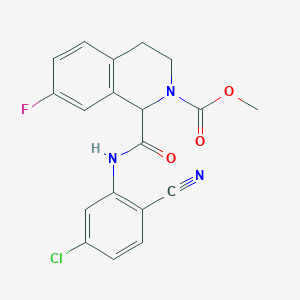

![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-{4-[4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2719214.png)
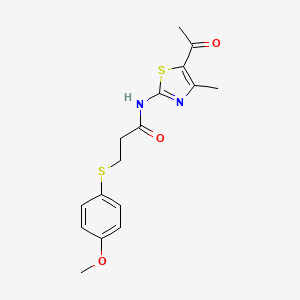
![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)
